

A Comparative Analysis of 2-Nitro-p-phenylenediamine (2-NPPD) Metabolism Across Species

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Compound of Interest

Compound Name: **2-Nitro-P-phenylenediamine**

Cat. No.: **B147321**

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the metabolic profiles of **2-Nitro-p-phenylenediamine** (2-NPPD) in humans and rats, highlighting species-specific differences in biotransformation pathways.

This guide provides a comprehensive comparison of the metabolic fate of **2-Nitro-p-phenylenediamine** (2-NPPD), a compound commonly used in hair dyes, across different species. Understanding these metabolic variations is crucial for accurate toxicological assessment and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways to facilitate a clear understanding of the species-specific differences.

Quantitative Comparison of 2-NPPD Metabolism

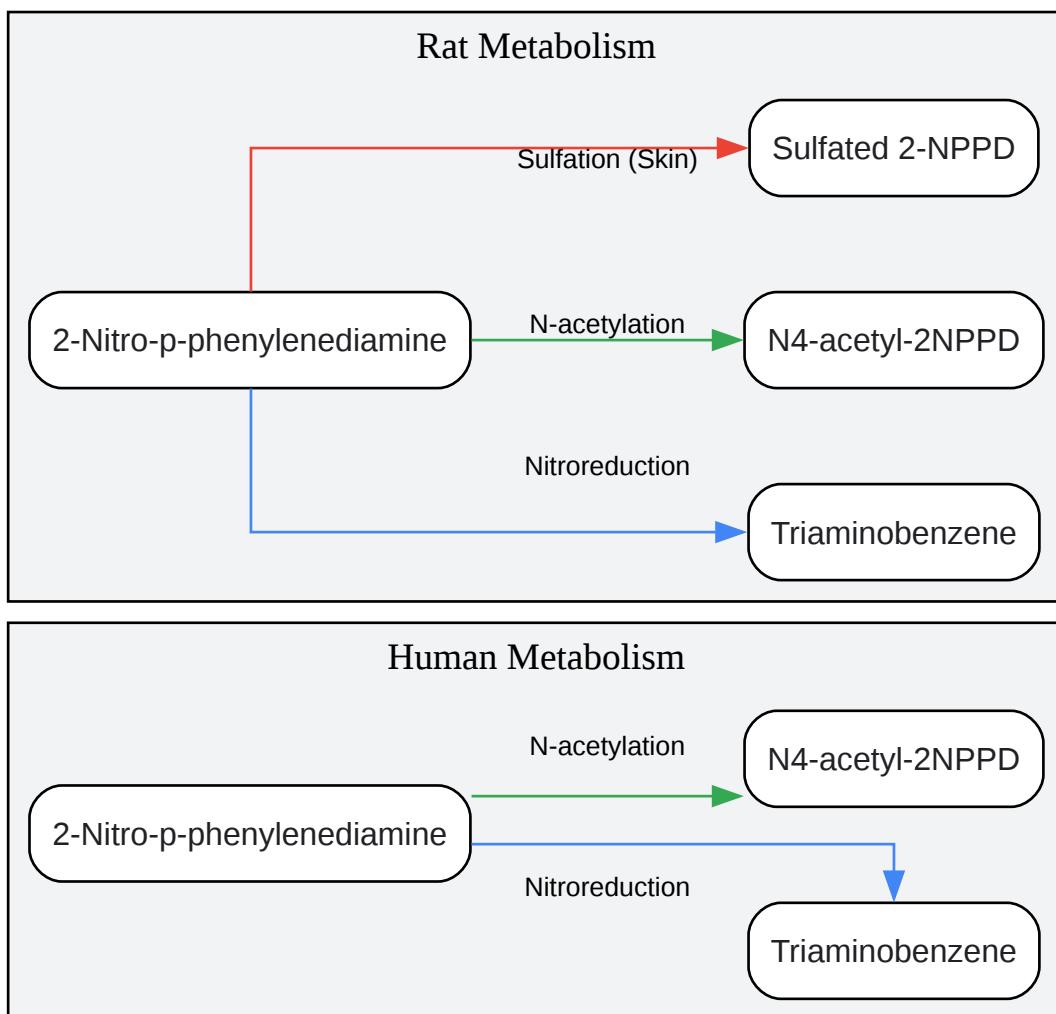
The metabolic profiles of 2-NPPD exhibit notable differences between humans and rats, particularly in the formation of specific metabolites. The primary metabolic pathways involve nitro-reduction and N-acetylation.

Species	Tissue	Metabolite	Percentage of Absorbed Dose
Human	Skin	Triaminobenzene	Data not available
Skin	N4-acetyl-2-Nitro-p-phenylenediamine (N4-acetyl-2NPPD)	Data not available	
Skin	Sulfated 2-NPPD	Not detected[1]	
Rat	Skin	Triaminobenzene	Data not available
Skin	N4-acetyl-2-Nitro-p-phenylenediamine (N4-acetyl-2NPPD)	Data not available	
Skin	Sulfated 2-NPPD	Detected[1]	
Intestinal Tissue	Triaminobenzene + N4-acetyl-2NPPD	62%[1]	

Key Observation: A significant species-specific difference is the formation of a sulfated metabolite of 2-NPPD in rat skin, a pathway that is not observed in human skin.[1] In rat intestinal tissue, a substantial portion (62%) of the absorbed 2-NPPD is converted to triaminobenzene and N4-acetyl-2NPPD.[1] Unfortunately, quantitative data for the individual metabolites in both species and the metabolic profile in other species such as mice are not yet available in the reviewed literature.

Metabolic Pathways of 2-NPPD

The biotransformation of 2-NPPD primarily follows two main routes: nitroreduction of the nitro group to an amino group, forming triaminobenzene, and N-acetylation of the amino group at the 4-position to produce N4-acetyl-2NPPD. In rats, an additional sulfation pathway exists in the skin.



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Caption: Comparative metabolic pathways of **2-Nitro-p-phenylenediamine** in humans and rats.

Experimental Protocols

The identification and quantification of 2-NPPD and its metabolites are primarily achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Metabolite Analysis

A generalized solid-phase extraction (SPE) method can be employed for the extraction of 2-NPPD and its metabolites from biological matrices.

Materials:

- SPE Cartridges (e.g., C18 or mixed-mode cation exchange)
- Methanol (HPLC grade)
- Deionized Water
- Acetonitrile (HPLC grade)
- Formic Acid (or other appropriate buffer)
- Nitrogen gas for evaporation

Procedure:

- Sample Pre-treatment: Acidify liquid samples (e.g., urine, plasma) with formic acid to ensure the protonation of the analytes.
- SPE Cartridge Conditioning: Sequentially pass methanol and then deionized water through the SPE cartridge.
- Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
- Washing: Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
- Elution: Elute the retained analytes with a suitable solvent such as acetonitrile or methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column

Mobile Phase:

- A gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

Detection:

- UV detection at a wavelength optimized for the analytes of interest.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For more sensitive and specific quantification, an LC-MS/MS method is recommended.

Instrumentation:

- UHPLC or HPLC system coupled to a tandem mass spectrometer.
- C18 reverse-phase column.

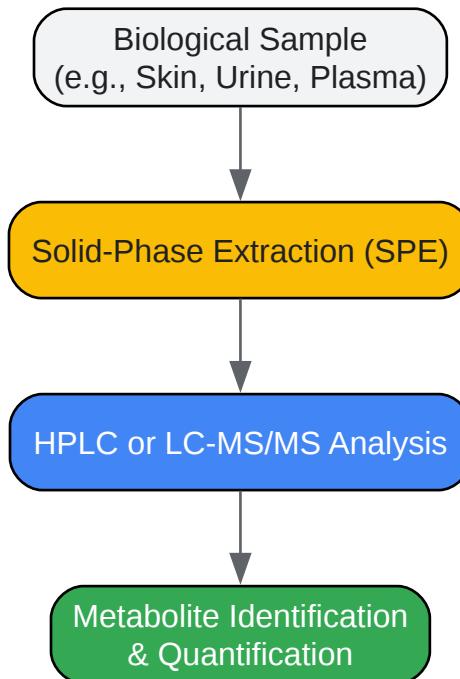
Mobile Phase:

- A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).

Mass Spectrometry:

- Operated in positive electrospray ionization (ESI+) mode.

- Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.



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References

- 1. Percutaneous penetration and metabolism of 2-nitro-p-phenylenediamine in human and fuzzy rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
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